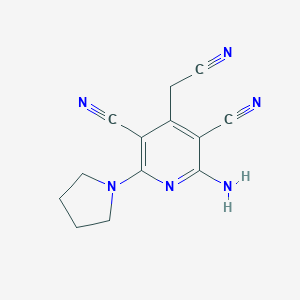
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile, also known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile acts as a potent agonist at both the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have antioxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile is a potent and selective agonist at the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, its potency and potential for abuse also make it a controlled substance, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on 2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile, including further investigation of its therapeutic potential in the treatment of pain, inflammation, and neurodegenerative disorders. It may also be useful in the development of new cancer therapies and as an analgesic in veterinary medicine. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile.
Méthodes De Synthèse
The synthesis of 2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile involves several steps, starting with the reaction of 2,6-dicyanoaniline with 1-bromo-3-chloropropane to form 2-amino-4-(chloromethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile. This intermediate is then treated with sodium cyanide to replace the chloromethyl group with a cyanomethyl group, resulting in the final product.
Applications De Recherche Scientifique
2-Amino-4-(cyanomethyl)-6-(1-pyrrolidinyl)-3,5-pyridinedicarbonitrile has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative disorders. It has also been investigated for its potential use in cancer therapy and as an analgesic in veterinary medicine.
Propriétés
Numéro CAS |
649570-83-2 |
|---|---|
Formule moléculaire |
C13H12N6 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H12N6/c14-4-3-9-10(7-15)12(17)18-13(11(9)8-16)19-5-1-2-6-19/h1-3,5-6H2,(H2,17,18) |
Clé InChI |
QOIDVKYCLCYPMD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
SMILES canonique |
C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)